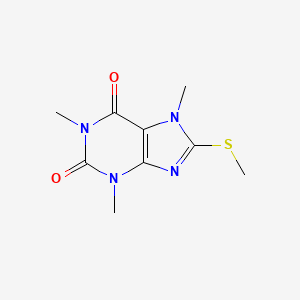
3-(1,3-benzodioxol-5-yl)-N-methylacrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-benzodioxol-5-yl)-N-methylacrylamide, commonly known as MDMA, is a synthetic drug that belongs to the amphetamine class of psychoactive substances. It is a popular recreational drug that is known for its mood-enhancing and empathogenic effects. However, its use is not limited to recreational purposes as it has shown potential in scientific research applications.
Mechanism of Action
MDMA works by increasing the release of neurotransmitters such as serotonin, dopamine, and norepinephrine, which are responsible for regulating mood, emotions, and cognitive function. This leads to an increase in feelings of euphoria, empathy, and sociability.
Biochemical and physiological effects:
MDMA use has been associated with a range of physiological effects, including increased heart rate, blood pressure, and body temperature. It can also cause dehydration, electrolyte imbalances, and liver damage in some cases.
Advantages and Limitations for Lab Experiments
MDMA has shown potential as a research tool for studying the neural mechanisms underlying social behavior and emotional processing. However, its use is limited by ethical concerns and safety considerations. Researchers must ensure that their experiments are designed in a way that minimizes harm to human or animal subjects.
Future Directions
There is still much to learn about the potential therapeutic applications of MDMA. Future research could focus on optimizing dosing and administration protocols, identifying biomarkers of treatment response, and investigating the long-term effects of MDMA use on mental health and cognitive function. Additionally, there is a need for continued research into the safety and efficacy of MDMA as a research tool and potential therapeutic agent.
Synthesis Methods
The synthesis of MDMA involves the reaction of safrole with hydrochloric acid to form MDP2P, which is then converted to MDMA through a reductive amination process. This process requires specialized equipment and expertise, making it difficult to produce MDMA on a large scale.
Scientific Research Applications
MDMA has been studied for its potential therapeutic effects in treating various mental health conditions, including post-traumatic stress disorder (PTSD) and anxiety. It has shown promise in facilitating psychotherapy sessions by enhancing empathy and promoting emotional openness in patients. MDMA has also been studied for its potential use in treating addiction and as an adjunct to traditional therapy.
properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-methylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-12-11(13)5-3-8-2-4-9-10(6-8)15-7-14-9/h2-6H,7H2,1H3,(H,12,13)/b5-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWWFCHLAVIDNTF-HWKANZROSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C=CC1=CC2=C(C=C1)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)/C=C/C1=CC2=C(C=C1)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-(4-fluorobenzylidene)-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-amine](/img/structure/B5870433.png)





![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(2-thienylmethylene)propanohydrazide](/img/structure/B5870497.png)
